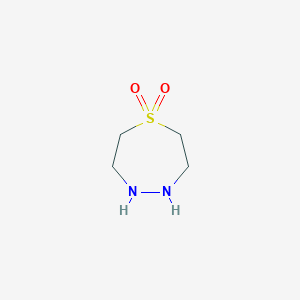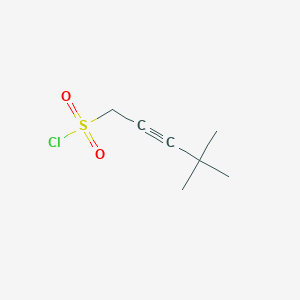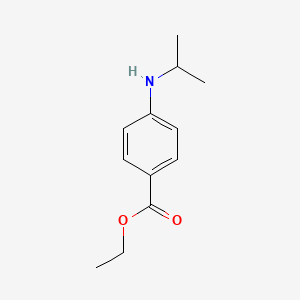![molecular formula C8H12N2O B13259613 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol](/img/structure/B13259613.png)
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol is a heterocyclic compound that features a fused imidazole and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with imidazole precursors in the presence of catalysts. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium hydroxide (NaOH). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, alcohols, and amines, which can be further utilized in different applications .
Scientific Research Applications
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine
- 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Uniqueness
Compared to similar compounds, 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and application development .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c11-5-3-7-6-9-8-2-1-4-10(7)8/h6,11H,1-5H2 |
InChI Key |
ISIUCDFRPZGDPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=C(N2C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2-[(cyclopentylamino)methyl]phenol](/img/structure/B13259538.png)






![7-(Aminomethyl)spiro[4.5]decan-8-one](/img/structure/B13259570.png)
![2-[(4-Fluorophenyl)methyl]pent-4-enoic acid](/img/structure/B13259578.png)
![2-{2,6-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B13259579.png)
![1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol](/img/structure/B13259587.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13259593.png)
![2-Bromo-6-[(tert-butylamino)methyl]phenol](/img/structure/B13259594.png)
![2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13259599.png)
